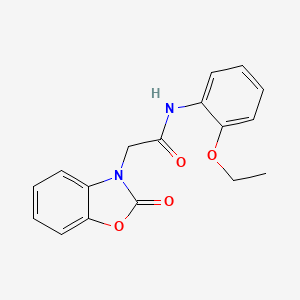![molecular formula C13H19ClN2O2S B5701095 4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)
4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide, also known as CPDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPDB is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.
科学的研究の応用
4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for metal ion detection in biological systems.
This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide is not fully understood, but it is believed to involve the chelation of metal ions such as copper, iron, and zinc. This compound has been shown to bind to these metal ions with high affinity, leading to the formation of stable complexes. These metal complexes may then interact with various biological molecules, leading to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide is its high selectivity and sensitivity towards metal ions, making it a valuable tool for metal ion detection in biological systems. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide. One potential direction is the development of new therapeutic agents based on this compound. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Another potential direction is the study of the interaction of this compound with other biological molecules. This compound has been shown to bind to metal ions, but its interaction with other molecules such as proteins and nucleic acids is not fully understood.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various biochemical and physiological studies. Its high selectivity and sensitivity towards metal ions make it a valuable tool for metal ion detection in biological systems. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with dipropylamine in the presence of a base such as triethylamine. The resulting product is this compound, which is obtained as a white crystalline solid with a melting point of 139-140°C. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard techniques.
特性
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N,N-dipropylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-3-9-16(10-4-2)11-15-19(17,18)13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZVWHVTOPYDKH-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C=NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)/C=N/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)


![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)

![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)


